2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Overview
Description
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine typically involves multiple steps One common method is the Friedel-Crafts acylation followed by reduction and substitution reactionsThe final step involves the reduction of the acyl group to an ethanamine chain .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the ethanamine chain into a corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanamine chain results in carboxylic acids, while reduction of nitro groups yields amines.
Scientific Research Applications
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanamine: Lacks the benzyloxy group, making it less complex.
2-(3,4-Dimethoxyphenyl)ethanamine: Contains an additional methoxy group, altering its chemical properties.
2-(3-(Benzyloxy)phenyl)ethanamine: Similar structure but without the methoxy group
Uniqueness
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPYIHOTQGSJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383183 | |
Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36455-21-7 | |
Record name | 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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